N-(4-{[(2-methoxy-4-nitrophenyl)carbamoyl]amino}phenyl)acetamide
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Overview
Description
N-(4-{[(2-methoxy-4-nitrophenyl)carbamoyl]amino}phenyl)acetamide is a complex organic compound with a molecular formula of C15H15N3O5. This compound is known for its unique chemical structure, which includes a methoxy group, a nitro group, and an acetamide group. It has been studied for various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(2-methoxy-4-nitrophenyl)carbamoyl]amino}phenyl)acetamide typically involves a multi-step process. One common method starts with the nitration of 4-methoxyaniline to produce 2-methoxy-4-nitroaniline. This intermediate is then reacted with acetic anhydride to form N-(2-methoxy-4-nitrophenyl)acetamide. Finally, this compound undergoes a coupling reaction with 4-aminophenyl isocyanate to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(2-methoxy-4-nitrophenyl)carbamoyl]amino}phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for reduction.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-{[(2-methoxy-4-nitrophenyl)carbamoyl]amino}phenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The nitro group plays a crucial role in its reactivity, allowing it to participate in redox reactions and interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
- N-(4-ethoxy-2-nitrophenyl)acetamide
- N-(4-butylphenyl)-2-(4-nitrophenyl)acetamide
- N-(4-(2-dimethylaminoethoxy)phenyl)acetamide
Uniqueness
N-(4-{[(2-methoxy-4-nitrophenyl)carbamoyl]amino}phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and nitro groups allows for versatile reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H16N4O5 |
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Molecular Weight |
344.32 g/mol |
IUPAC Name |
N-[4-[(2-methoxy-4-nitrophenyl)carbamoylamino]phenyl]acetamide |
InChI |
InChI=1S/C16H16N4O5/c1-10(21)17-11-3-5-12(6-4-11)18-16(22)19-14-8-7-13(20(23)24)9-15(14)25-2/h3-9H,1-2H3,(H,17,21)(H2,18,19,22) |
InChI Key |
IJOFCGSEIWOPOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC |
Origin of Product |
United States |
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